molecular formula C10H13ClO B13753053 4-Chloro-2-isopropyl-m-cresol CAS No. 50992-43-3

4-Chloro-2-isopropyl-m-cresol

Cat. No.: B13753053
CAS No.: 50992-43-3
M. Wt: 184.66 g/mol
InChI Key: JSOXHHYKGWBWGR-UHFFFAOYSA-N
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Description

4-Chloro-2-isopropyl-m-cresol is an organic compound belonging to the class of chlorinated cresols. It is a derivative of m-cresol, where the methyl group is substituted with an isopropyl group and a chlorine atom is attached to the aromatic ring. This compound is known for its antiseptic and disinfectant properties, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-isopropyl-m-cresol can be synthesized through several methodsThe reaction typically occurs in the presence of a catalyst and under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of chlorinating agents such as sulfuryl chloride or chlorine gas. The reaction is carried out in a solvent like acetonitrile, and the product is purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-isopropyl-m-cresol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Metal hydrides or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Various substituted cresols depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Chloro-2-isopropyl-m-cresol primarily involves its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents. This results in the inhibition of microbial growth and eventual cell death . The molecular targets include membrane proteins and lipids, and the pathways involved are related to membrane integrity and function.

Comparison with Similar Compounds

Properties

CAS No.

50992-43-3

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

4-chloro-3-methyl-2-propan-2-ylphenol

InChI

InChI=1S/C10H13ClO/c1-6(2)10-7(3)8(11)4-5-9(10)12/h4-6,12H,1-3H3

InChI Key

JSOXHHYKGWBWGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C(C)C)O)Cl

Origin of Product

United States

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